1-[2-(4-fluorophenoxy)phenyl]-1H-tetrazole
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Overview
Description
1-[2-(4-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a phenyl group and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluorophenol with 2-bromophenyl tetrazole under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while nucleophilic substitution could produce various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Fluorophenoxy)phenyl)ethanone
- 2-(4-(4-Fluorophenoxy)phenyl)ethanol
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
Uniqueness
1-[2-(4-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the fluorophenoxy group and the tetrazole ring enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C13H9FN4O |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C13H9FN4O/c14-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)18-9-15-16-17-18/h1-9H |
InChI Key |
JUFJQMBNQFKTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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